Cas no 1156213-49-8 (5-(butylcarbamoyl)pentanoic acid)

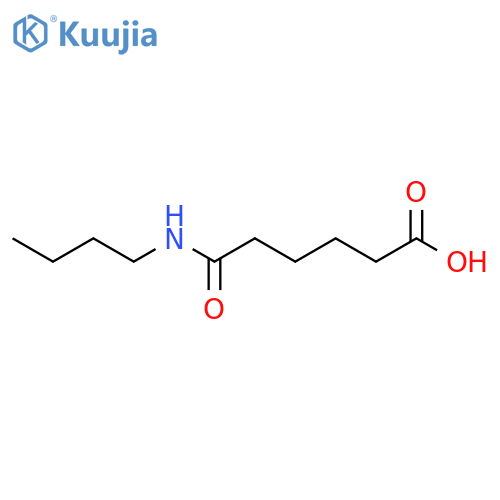

1156213-49-8 structure

商品名:5-(butylcarbamoyl)pentanoic acid

CAS番号:1156213-49-8

MF:C10H19NO3

メガワット:201.262763261795

MDL:MFCD12192082

CID:5608079

PubChem ID:43529485

5-(butylcarbamoyl)pentanoic acid 化学的及び物理的性質

名前と識別子

-

- 5-(butylcarbamoyl)pentanoic acid

- Hexanoic acid, 6-(butylamino)-6-oxo-

- AKOS009559853

- SCHEMBL5821092

- 1156213-49-8

- EN300-8520328

-

- MDL: MFCD12192082

- インチ: 1S/C10H19NO3/c1-2-3-8-11-9(12)6-4-5-7-10(13)14/h2-8H2,1H3,(H,11,12)(H,13,14)

- InChIKey: HJRVIAMDGIAEFX-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)CCCCC(NCCCC)=O

計算された属性

- せいみつぶんしりょう: 201.13649347g/mol

- どういたいしつりょう: 201.13649347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 8

- 複雑さ: 180

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 66.4Ų

じっけんとくせい

- 密度みつど: 1.036±0.06 g/cm3(Predicted)

- ふってん: 414.3±28.0 °C(Predicted)

- 酸性度係数(pKa): 4.70±0.10(Predicted)

5-(butylcarbamoyl)pentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-8520328-1g |

5-(butylcarbamoyl)pentanoic acid |

1156213-49-8 | 1g |

$671.0 | 2023-09-02 | ||

| Enamine | EN300-8520328-1.0g |

5-(butylcarbamoyl)pentanoic acid |

1156213-49-8 | 95.0% | 1.0g |

$671.0 | 2025-02-21 | |

| Enamine | EN300-8520328-0.5g |

5-(butylcarbamoyl)pentanoic acid |

1156213-49-8 | 95.0% | 0.5g |

$524.0 | 2025-02-21 | |

| Enamine | EN300-8520328-2.5g |

5-(butylcarbamoyl)pentanoic acid |

1156213-49-8 | 95.0% | 2.5g |

$1315.0 | 2025-02-21 | |

| Aaron | AR028JD3-50mg |

5-(butylcarbamoyl)pentanoicacid |

1156213-49-8 | 95% | 50mg |

$239.00 | 2025-02-16 | |

| Aaron | AR028JD3-250mg |

5-(butylcarbamoyl)pentanoicacid |

1156213-49-8 | 95% | 250mg |

$481.00 | 2025-02-16 | |

| Enamine | EN300-8520328-10g |

5-(butylcarbamoyl)pentanoic acid |

1156213-49-8 | 10g |

$2884.0 | 2023-09-02 | ||

| 1PlusChem | 1P028J4R-250mg |

5-(butylcarbamoyl)pentanoicacid |

1156213-49-8 | 95% | 250mg |

$471.00 | 2023-12-26 | |

| 1PlusChem | 1P028J4R-5g |

5-(butylcarbamoyl)pentanoicacid |

1156213-49-8 | 95% | 5g |

$2466.00 | 2023-12-26 | |

| Aaron | AR028JD3-100mg |

5-(butylcarbamoyl)pentanoicacid |

1156213-49-8 | 95% | 100mg |

$344.00 | 2025-02-16 |

5-(butylcarbamoyl)pentanoic acid 関連文献

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

1156213-49-8 (5-(butylcarbamoyl)pentanoic acid) 関連製品

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量